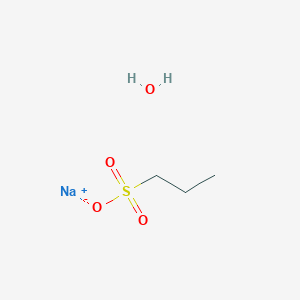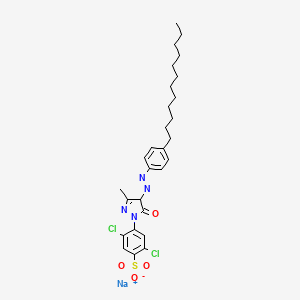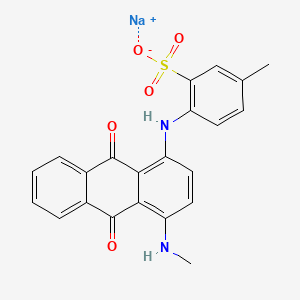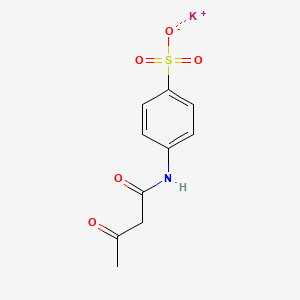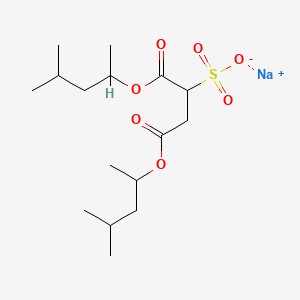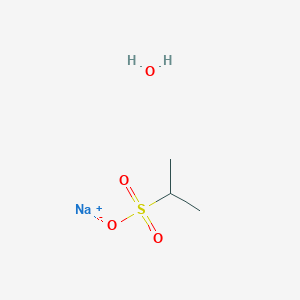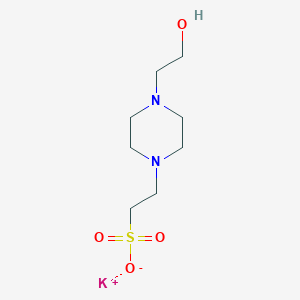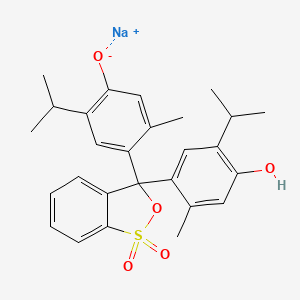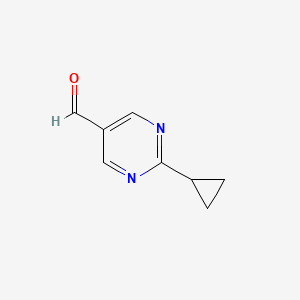
2-Cyclopropylpyrimidine-5-carbaldehyde
Vue d'ensemble
Description
2-Cyclopropylpyrimidine-5-carbaldehyde, also known as CPPCA, is a heterocyclic organic compound. The molecule of CPPCA consists of a pyrimidine ring and a cyclopropyl group attached to a functional aldehyde group. It has a molecular weight of 148.16 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyrimidine-5-carbaldehyde is represented by the formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2 .Physical And Chemical Properties Analysis
2-Cyclopropylpyrimidine-5-carbaldehyde is a solid at room temperature . It is stored under nitrogen at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis of α-Aminophosphonates
Research has demonstrated the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde through a simple and efficient method. This process involves a three-component condensation reaction using phosphomolybdic acid in dichloromethane at room temperature, yielding good to excellent results in short reaction times (Reddy, Reddy, & Reddy, 2014).
Inhibitory Activity of VEGFR-2
A series of 4-aminopyrimidine-5-carbaldehyde oximes, related to 2-cyclopropylpyrimidine-5-carbaldehyde, has been discovered to possess potent VEGFR-2 inhibitory activity. These findings are significant in understanding the chemistry for analogue synthesis and the structure-activity relationship (SAR) study results (Huang et al., 2011).
Formylation with Vilsmeier Reagent
The formylation of similar compounds, such as oxopyrimidine-5-carbaldehydes, has been explored using the Vilsmeier reagent. This process highlights the potential of these compounds as synthetic precursors for antitumor agents (Erkin & Krutikov, 2004).
Synthesis of Soai Type 2-Arylpyrimidine-5-carbaldehydes
Asymmetric Autocatalytic Reaction
An asymmetric autocatalytic reaction involving 2-methylpyrimidyl alkanol and 2-methylpyrimidine-5-carbaldehyde demonstrated dramatic amplification of enantiomeric excess. This highlights the compound's potential in asymmetric synthesis (Shibata, Hayase, Yamamoto, & Soai, 1997).
Safety And Hazards
The safety information available indicates that 2-Cyclopropylpyrimidine-5-carbaldehyde may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include wearing protective gloves and eye protection, and in case of inadequate ventilation, wearing respiratory protection .
Propriétés
IUPAC Name |
2-cyclopropylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESDALXDBSNYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647954 | |
| Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrimidine-5-carbaldehyde | |
CAS RN |
954226-60-9 | |
| Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

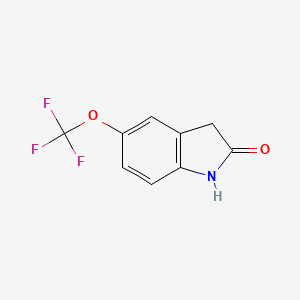
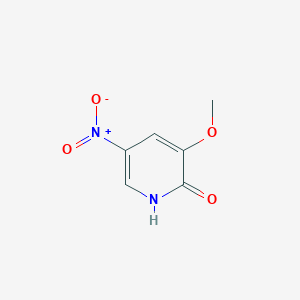
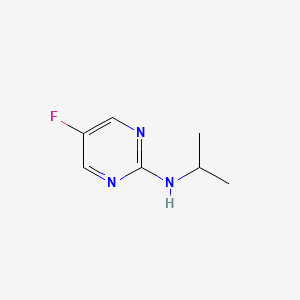

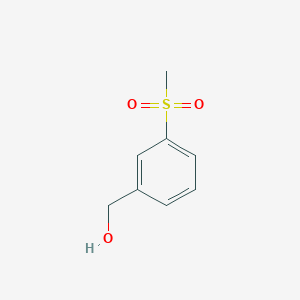
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
